molecular formula C19H22N6O2S B12248409 2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole

2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12248409
M. Wt: 398.5 g/mol
InChI Key: LXINWTOAJMOCEM-UHFFFAOYSA-N
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Description

2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole is a complex heterocyclic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole involves multiple steps, typically starting with the formation of the triazole ring. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups that can enhance or alter the compound’s properties for specific applications .

Mechanism of Action

The mechanism of action of 2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C19H22N6O2S

Molecular Weight

398.5 g/mol

IUPAC Name

6-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C19H22N6O2S/c1-14-20-21-18-7-8-19(22-25(14)18)23-9-16-11-24(12-17(16)10-23)28(26,27)13-15-5-3-2-4-6-15/h2-8,16-17H,9-13H2,1H3

InChI Key

LXINWTOAJMOCEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)CC5=CC=CC=C5

Origin of Product

United States

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